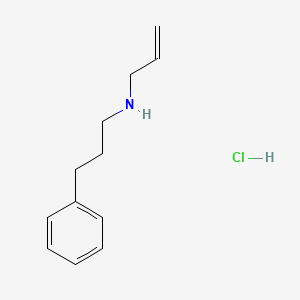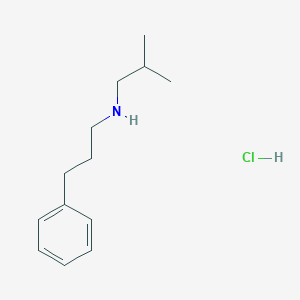![molecular formula C13H22ClNO3 B6344283 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride CAS No. 1240571-58-7](/img/structure/B6344283.png)
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride is a synthetic organic compound with the molecular formula C13H22ClNO3. This compound is characterized by its phenolic structure, which includes two methoxy groups and a butan-2-ylamino substituent. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and butan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenolic ring.
Scientific Research Applications
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol: The base compound without the hydrochloride salt.
2,6-Dimethoxyphenol: A simpler phenolic compound with similar structural features.
Butan-2-amine: The amine component used in the synthesis of the target compound.
Uniqueness: 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4;/h6-7,9,14-15H,5,8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGBQHVVWNHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B6344206.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)
amine hydrochloride](/img/structure/B6344246.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)
![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)
![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

